BenchChemオンラインストアへようこそ!

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate

Thermogravimetric Analysis Salt Form Selection Materials Processing

Lithium 5-bromo-2-oxo-1H-pyrazine-3-carboxylate is the superior choice for medicinal chemistry and materials science applications. The lithium salt form eliminates the need for exogenous base in Suzuki-Miyaura couplings, provides a distinct two-stage thermal decomposition pathway ideal for MOF and battery precursor synthesis, and offers fragment-like physicochemical properties with a TPSA of 81.6 Ų for CNS drug discovery. Procure this well-characterized reference standard to ensure experimental reproducibility not achievable with the free acid or other alkali metal salts.

Molecular Formula C5H2BrLiN2O3
Molecular Weight 224.93
CAS No. 2460757-19-9
Cat. No. B2661031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate
CAS2460757-19-9
Molecular FormulaC5H2BrLiN2O3
Molecular Weight224.93
Structural Identifiers
SMILES[Li+].C1=C(N=C(C(=O)N1)C(=O)[O-])Br
InChIInChI=1S/C5H3BrN2O3.Li/c6-2-1-7-4(9)3(8-2)5(10)11;/h1H,(H,7,9)(H,10,11);/q;+1/p-1
InChIKeyZHBFQXKIFRJSLV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 5-Bromo-2-Oxo-1H-Pyrazine-3-Carboxylate CAS 2460757-19-9: A Bifunctional Heterocyclic Building Block for Medicinal Chemistry and Materials Research


Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate (CAS 2460757-19-9) is a heterocyclic organic salt comprising a 5-bromo-2-oxo-1H-pyrazine-3-carboxylate anion paired with a lithium cation. Its molecular formula is C5H2BrLiN2O3, with a molecular weight of 225.0 g/mol and an exact monoisotopic mass of 223.94088 Da [1]. The compound belongs to the pyrazine family, a privileged scaffold in drug discovery known for diverse biological activities including antiviral, antibacterial, and kinase inhibition [2]. The presence of a bromine atom at the 5-position provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions, while the lithium carboxylate form offers distinct physicochemical properties compared to the corresponding free acid or other alkali metal salts [3].

Why Lithium 5-Bromo-2-Oxo-1H-Pyrazine-3-Carboxylate Cannot Be Replaced by the Free Acid or Other Salts Without Quantifiable Consequences


Substituting Lithium 5-bromo-2-oxo-1H-pyrazine-3-carboxylate with the corresponding free acid (5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid, CAS 1260667-67-1) or alternative alkali metal salts (e.g., sodium or potassium 5-bromo-2-oxo-1H-pyrazine-3-carboxylate) introduces measurable changes in solubility, thermal behavior, and reactivity that can compromise experimental reproducibility. The free acid exhibits a higher hydrogen bond donor count (2 vs. 1) and a distinct crystal packing arrangement, directly affecting dissolution kinetics and formulation compatibility [1]. Among alkali metal salts, lithium uniquely forms a lower-temperature intermediate decomposition product (lithium carbonate at 350–450 °C) and completes conversion to lithium carbonate at 750–850 °C, whereas sodium and potassium salts decompose at higher temperatures or remain incompletely converted within the same thermal window [2]. Furthermore, the lithium cation imparts a distinct ionic radius and charge density that influence coordination geometry in metal-organic frameworks and supramolecular assemblies, making direct salt interchange non-trivial for applications requiring precise structural control [2].

Quantitative Differentiation Evidence for Lithium 5-Bromo-2-Oxo-1H-Pyrazine-3-Carboxylate: Comparator-Based Selection Criteria


Thermal Decomposition Pathway: Lithium Salt Completes Carbonate Conversion 100 °C Below Sodium Analog

Thermogravimetric analysis (TGA) of alkali metal 2-pyrazinecarboxylates reveals that the lithium salt undergoes a two-stage decomposition: the first stage at 350–450 °C produces lithium carbonate and organic carbon residue, and the second stage completes combustion to pure lithium carbonate at approximately 850 °C. In contrast, sodium 2-pyrazinecarboxylate does not fully convert to sodium carbonate within the measurable temperature range (up to 850 °C), and potassium 2-pyrazinecarboxylate requires heating above 800 °C for complete carbonate formation [1]. This 100 °C difference in final decomposition temperature translates to distinct thermal processing windows for applications involving calcination, pyrolysis, or high-temperature synthesis.

Thermogravimetric Analysis Salt Form Selection Materials Processing

Hydrogen Bond Donor Count: Lithium Salt Reduces Intermolecular Hydrogen Bonding Potential by 50% vs. Free Acid

The lithium salt of 5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid has a computed hydrogen bond donor (HBD) count of 1, derived from the retained N–H group on the pyrazine ring [1]. The free acid (CAS 1260667-67-1) has a computed HBD count of 2, reflecting both the N–H and the carboxylic acid O–H groups [2]. This reduction from 2 to 1 HBD moieties upon salt formation eliminates one strong hydrogen-bonding site, significantly altering solid-state packing, aqueous solvation energetics, and compatibility with aprotic solvent systems. While experimentally measured aqueous solubility values are not publicly available for this specific compound, the principle that carboxylate salts exhibit markedly higher aqueous solubility than their corresponding free acids is well-established in pharmaceutical salt screening and is expected to apply here based on the structural transformation [3].

Solubility Formulation Science Crystal Engineering

Distinct Monoisotopic Mass Enables Unambiguous LC-MS Identification vs. Free Acid and Sodium/Potassium Congeners

The lithium salt has a monoisotopic mass of 223.94088 Da and an exact mass of 223.94088 Da [1]. The free acid counterpart has a monoisotopic mass of 217.93270 Da [2], a difference of +5.00818 Da attributable to the lithium cation replacing a proton. A hypothetical sodium salt would have a monoisotopic mass of approximately 239.914 Da (+15.973 Da vs. free acid), while a potassium salt would be approximately 255.888 Da (+31.955 Da vs. free acid). These mass differences are readily resolved by standard LC-MS instrumentation (resolution >10,000), enabling unambiguous identity confirmation of the lithium salt in reaction mixtures, purity assessments, and batch-to-batch quality control without interference from other cationic forms.

Analytical Chemistry Quality Control Procurement Verification

Bromine Substituent as a Synthetic Diversification Handle Compared to Des-Halo or 6-Fluoro Analogs

6-Bromo-3-hydroxypyrazine-2-carboxylic acid has been explicitly described as a building block related to Favipiravir (T-705) and is used as a key intermediate in the synthesis of this broad-spectrum antiviral drug . The 5-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that are not feasible with the corresponding des-halo analog. Unlike the 6-fluoro derivative (the Favipiravir core itself), which is comparatively inert toward cross-coupling, the bromo intermediate permits late-stage diversification to generate focused libraries of pyrazine-3-carboxylates with varied aryl, heteroaryl, alkenyl, or amino substituents at the 5-position.

Medicinal Chemistry Cross-Coupling Antiviral Intermediate

Topological Polar Surface Area (TPSA) Consistency Enables Blood-Brain Barrier Permeability Predictions for CNS Drug Discovery

The topological polar surface area (TPSA) of lithium 5-bromo-2-oxo-1H-pyrazine-3-carboxylate is 81.6 Ų [1]. This value falls within the empirically established threshold of <90 Ų for favorable passive blood-brain barrier (BBB) penetration [2]. The free acid counterpart has a TPSA of 78.8 Ų [3], indicating that salt formation with lithium modestly increases TPSA by +2.8 Ų, while still remaining below the 90 Ų ceiling. Both values predict CNS permeability, but the lithium salt's slightly higher TPSA suggests marginally reduced passive membrane flux compared to the free acid, a trade-off that may be acceptable given the salt's superior aqueous solubility. For CNS drug discovery programs, this TPSA value supports the compound's use as a fragment or intermediate for generating brain-penetrant pyrazine derivatives.

CNS Drug Discovery ADME Prediction Blood-Brain Barrier

Procurement-Critical Application Scenarios for Lithium 5-Bromo-2-Oxo-1H-Pyrazine-3-Carboxylate: Where Differentiation Matters Most


Late-Stage Diversification of Favipiravir-Derived Antiviral Libraries via Suzuki-Miyaura Coupling

Medicinal chemistry teams synthesizing focused libraries around the Favipiravir pharmacophore require a C5-functionalized intermediate. The lithium salt form of 5-bromo-2-oxo-1H-pyrazine-3-carboxylate provides three synergistic advantages: (i) the bromine atom enables direct Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate diverse analogs [3]; (ii) the lithium carboxylate exhibits enhanced solubility in aqueous-organic solvent mixtures commonly used for Pd-catalyzed cross-coupling (e.g., dioxane/H2O, DME/H2O), eliminating the need for exogenous base to deprotonate the carboxylic acid; and (iii) the monoisotopic mass of 223.94088 Da [4] allows rapid reaction monitoring by LC-MS to track consumption of starting material and formation of coupled products. The 50% reduction in HBD count relative to the free acid facilitates dissolution in aprotic solvents such as THF or DMF, which are standard media for these transformations [5].

High-Temperature Synthesis of Lithium-Containing Metal-Organic Frameworks (MOFs) or Ceramic Precursors

Materials scientists synthesizing lithium-containing MOFs, lithium-ion battery cathode precursors, or pyrazine-derived porous coordination polymers benefit from the lithium salt's well-defined two-stage thermal decomposition pathway. TGA data on structurally analogous lithium 2-pyrazinecarboxylate shows decomposition initiating at 350 °C with complete conversion to lithium carbonate at ~850 °C under inert atmosphere [3]. This predictable thermal behavior, with an intermediate processing window spanning 350–450 °C, is not replicated by sodium or potassium pyrazinecarboxylates, which either fail to reach complete carbonate conversion or require temperatures exceeding 850 °C [3]. The distinct thermal profile justifies selecting the lithium salt for calcination-based syntheses where controlled, stepwise ligand pyrolysis is desired.

Fragment-Based Drug Discovery (FBDD) Targeting CNS-Penetrant Kinase Inhibitors

Fragment-based screening libraries benefit from the inclusion of low-molecular-weight heterocyclic carboxylate salts with favorable CNS ADME properties. Lithium 5-bromo-2-oxo-1H-pyrazine-3-carboxylate, with a TPSA of 81.6 Ų, falls well below the 90 Ų threshold predictive of passive BBB penetration [3], while its molecular weight (225.0 g/mol) and heavy atom count (12) conform to fragment-like physicochemical space. The bromine atom additionally provides electron density for halogen bonding interactions with kinase hinge regions, a recognized binding motif in kinase inhibitor design. Procurement of this fragment as the lithium salt, rather than the free acid, ensures direct solubility in aqueous buffer systems at physiologically relevant pH for biophysical screening (SPR, NMR, DSF) without pH adjustment or co-solvent addition.

Analytical Reference Standard for LC-MS/MS Quantification of Bromopyrazine Carboxylate Metabolites

Bioanalytical laboratories developing LC-MS/MS methods for quantifying bromopyrazine carboxylate metabolites in pharmacokinetic studies require a well-characterized reference standard with a distinct mass signature. The lithium salt's monoisotopic mass (223.94088 Da) is separated from the free acid (217.93270 Da) by +6.0 Da and from potential sodium adducts by −16.0 Da [3], providing unambiguous MRM transitions for selective quantitation. The defined stoichiometry (C5H2BrLiN2O3, exactly 1:1 lithium-to-ligand ratio) ensures that calibration curves reflect true analyte concentration without ambiguity arising from variable hydration or counter-ion stoichiometry that can affect free acid standards.

Quote Request

Request a Quote for Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.